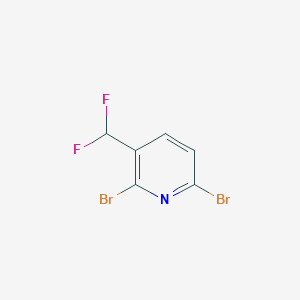![molecular formula C10H14BrN3O2 B12962591 tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B12962591.png)
tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate: is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a bromine atom, and a dihydroimidazo[1,2-a]imidazole core, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-bromoacetophenone and tert-butyl carbamate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction, where tert-butyl carbamate reacts with 2-bromoacetophenone.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the imidazo[1,2-a]imidazole ring system.
Bromination: The final step involves the bromination of the imidazo[1,2-a]imidazole ring to introduce the bromine atom at the 5-position.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, modifying the electronic properties of the compound.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products:
Substituted Imidazoles: Depending on the nucleophile used, various substituted imidazoles can be synthesized.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Imidazole derivatives are often used as ligands in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Imidazole derivatives are known for their antimicrobial properties.
Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-chloro-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
- tert-Butyl 5-fluoro-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
- tert-Butyl 5-iodo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and biological activity.
- Steric and Electronic Effects: The size and electronegativity of the halogen influence the compound’s chemical properties and interactions with biological targets.
- Unique Properties: The bromine atom in tert-butyl 5-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and comparisons with similar compounds
Eigenschaften
Molekularformel |
C10H14BrN3O2 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-2,3-dihydroimidazo[1,2-a]imidazole-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-13-7(11)6-12-8(13)14/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
SMZFFUCVLVCALV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN2C1=NC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12962525.png)




![5-Pyrimidinecarboxaldehyde, 2-amino-4-[5-bromo-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B12962579.png)




![5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B12962608.png)
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)
